molecular formula C23H27N3O3S B11615392 N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11615392
M. Wt: 425.5 g/mol
InChI Key: NEMFIKGMKCOBOU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe for studying biological processes and interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups and structural features. The presence of the 1,3,4-oxadiazole ring and the sulfanyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H27N3O3S/c1-15-8-9-16(2)19(12-15)24-21(27)14-30-23-26-25-22(29-23)7-5-6-18-10-11-20(28-4)17(3)13-18/h8-13H,5-7,14H2,1-4H3,(H,24,27)

InChI Key

NEMFIKGMKCOBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CCCC3=CC(=C(C=C3)OC)C

Origin of Product

United States

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